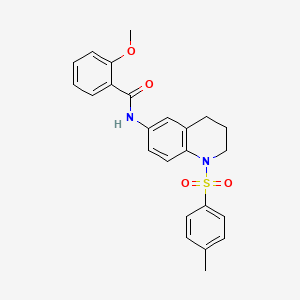

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines . This class of compounds has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, has been achieved using the modified Pictet–Spengler reaction . This reaction involves a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, Thorpe–Ziegler .科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could potentially be synthesized and tested for inhibitory activity against various viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

The indole nucleus is present in many compounds with anti-inflammatory effects. By virtue of its structural features, our compound of interest could be explored for its efficacy in reducing inflammation, potentially contributing to the treatment of chronic inflammatory diseases .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. The compound could be investigated for its potential to inhibit the growth of cancer cells, acting as a chemotherapeutic agent. Research could focus on its interaction with cancer cell lines and its mechanism of action in tumor suppression .

Antioxidant Properties

Benzamide derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be assessed for its ability to scavenge free radicals and chelate metals, thereby contributing to the prevention of diseases associated with oxidative damage .

Antibacterial and Antimicrobial Effects

The antimicrobial properties of benzamide derivatives make them candidates for the development of new antibacterial agents. Studies could explore the effectiveness of this compound against a range of gram-positive and gram-negative bacteria, comparing its activity to existing antibiotics .

Pharmacological Enhancer

Given the role of indole derivatives in binding with high affinity to multiple receptors, the compound could be used as a pharmacological enhancer. It might improve the efficacy of other drugs by increasing their absorption, distribution, metabolism, and excretion (ADME) properties .

将来の方向性

The future directions for “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . In addition, more research could be conducted into the synthetic strategies for constructing the core scaffold .

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer effects

Action Environment

For instance, certain polymers with a similar structure to the compound have been found to exhibit both temperature and pH sensitivity .

特性

IUPAC Name |

2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(28,29)26-15-5-6-18-16-19(11-14-22(18)26)25-24(27)21-7-3-4-8-23(21)30-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZFJRMWWIYGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)

![3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2931908.png)

![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)

![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)

![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2931917.png)